molecular formula C9H15NO3 B1524649 tert-butyl N-(2-oxocyclobutyl)carbamate CAS No. 1260817-77-3

tert-butyl N-(2-oxocyclobutyl)carbamate

Cat. No.: B1524649
CAS No.: 1260817-77-3
M. Wt: 185.22 g/mol
InChI Key: XLCYHPABMXGUFH-UHFFFAOYSA-N
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Description

tert-Butyl N-(2-oxocyclobutyl)carbamate: is an organic compound with the molecular formula C₉H₁₅NO₃. It is a carbamate derivative, which is often used in organic synthesis as a protecting group for amines. The compound is known for its stability and ease of removal under mild conditions, making it a valuable tool in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-oxocyclobutyl)carbamate typically involves the reaction of tert-butyl carbamate with a cyclobutanone derivative. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like tetrahydrofuran or dichloromethane. The reaction conditions often require cooling to maintain the stability of the reactants and products .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(2-oxocyclobutyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

tert-Butyl N-(2-oxocyclobutyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-(2-oxocyclobutyl)carbamate involves its role as a protecting group. The compound forms a stable carbamate linkage with amines, protecting them from unwanted reactions during synthesis. The tert-butyl group can be removed under mild acidic conditions, regenerating the free amine for further reactions. This mechanism is crucial in multi-step organic synthesis, where selective protection and deprotection of functional groups are required .

Comparison with Similar Compounds

    tert-Butyl N-(2-oxoethyl)carbamate: Similar in structure but with an oxoethyl group instead of an oxocyclobutyl group.

    tert-Butyl N-(2-oxiranylmethyl)carbamate: Contains an oxiranylmethyl group, offering different reactivity and applications.

    tert-Butyl N-(1-benzyl-3-oxocyclobutyl)carbamate: Features a benzyl group, used in different synthetic contexts.

Uniqueness: tert-Butyl N-(2-oxocyclobutyl)carbamate is unique due to its specific oxocyclobutyl group, which provides distinct reactivity and stability compared to other carbamate derivatives. This uniqueness makes it particularly useful in specific synthetic applications where other carbamates may not be suitable .

Properties

IUPAC Name

tert-butyl N-(2-oxocyclobutyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-9(2,3)13-8(12)10-6-4-5-7(6)11/h6H,4-5H2,1-3H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLCYHPABMXGUFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260817-77-3
Record name tert-butyl N-(2-oxocyclobutyl)carbamate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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